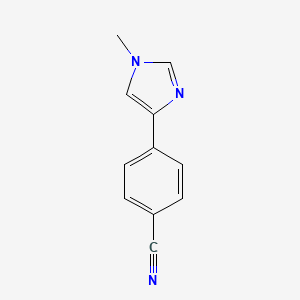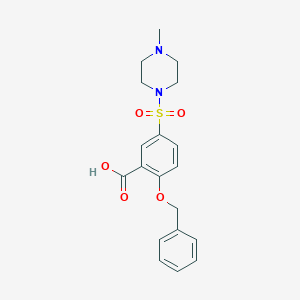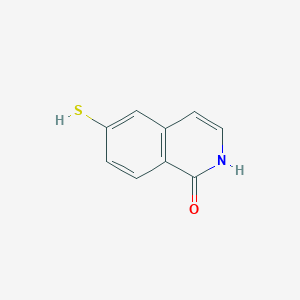
(pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a methyl group, which is further connected to a 4-methylbenzene-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of pyridine-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the preparation of functional materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate largely depends on its application. In medicinal chemistry, it may interact with biological targets through its pyridine ring, which can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonamide
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonyl chloride
Comparison:
- Uniqueness: (Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. For instance, the sulfonate group makes it a good leaving group in substitution reactions, unlike the sulfonamide or sulfonyl chloride derivatives.
- Reactivity: The sulfonate ester is more reactive in nucleophilic substitution reactions compared to the sulfonamide, which is more stable and less reactive under similar conditions.
Eigenschaften
Molekularformel |
C13H13NO3S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YCWRZEKTBDOZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-2-phenyl[1]benzopyrano[2,3-d]pyrimidine](/img/structure/B8586001.png)

![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)









